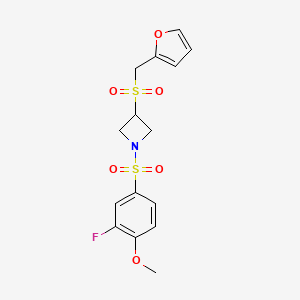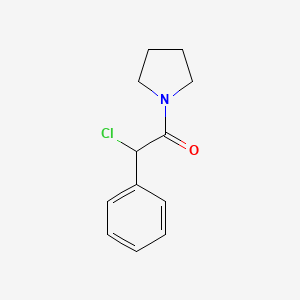![molecular formula C19H24N4O5S B2868909 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-80-6](/img/structure/B2868909.png)
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of your compound is C21H28N4O5S, and its molecular weight is 448.54. It contains an indole moiety, which is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While indole itself is known to be a crystalline, colorless substance , the properties of your specific compound are not detailed in the available literature.Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications
One significant application of related compounds is in the development of antimicrobial and detoxification materials. For instance, N-halamine precursors, similar in structure to the compound , have been synthesized and bonded onto cotton fabrics to create materials with variable amounts of chlorine loading. These materials have shown efficacy in killing bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated fabrics have been utilized to oxidize chemical simulants to less toxic derivatives, showcasing a potential for detoxification applications (Ren et al., 2009).
Structural and Reactivity Studies
Compounds with a similar structural framework have been explored for their unique reactivity and structural characteristics. For example, the synthesis of Diels-Alder adducts of 6-vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene with various dienophiles has been studied to assess diastereofacial selection, contributing to the understanding of stereochemistry in organic reactions (Parvez et al., 2001).
Anticonvulsant Agents
Another area of research interest is the development of anticonvulsant agents. Novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating significant protective effects against seizures. This research underscores the potential therapeutic applications of compounds within this chemical class (Madaiah et al., 2012).
Antimicrobial Activities
Additionally, new series of compounds, including 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant activity against various microbial strains, highlighting the potential of similar compounds for use in antimicrobial applications (Dalloul et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-12-10-14-11-15(4-5-16(14)23(12)13(2)24)29(27,28)22-8-6-19(7-9-22)17(25)21(3)18(26)20-19/h4-5,11-12H,6-10H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCDOAFMGHLMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)C(=O)N(C(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)
![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
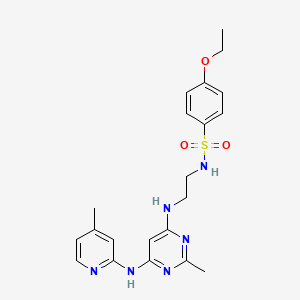
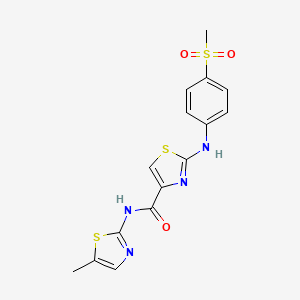
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
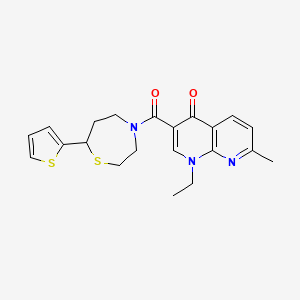
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
